4-nitro-N-(pyridin-2-ylmethyl)aniline

Description

Molecular Architecture and Functional Group Analysis of 4-nitro-N-(pyridin-2-ylmethyl)aniline

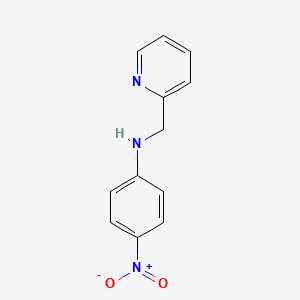

The molecular structure of this compound, with the chemical formula C₁₂H₁₁N₃O₂, consists of a central secondary amine nitrogen atom that connects a pyridin-2-ylmethyl group and a 4-nitrophenyl group. This architecture results in a molecule with a combination of electron-donating and electron-withdrawing moieties, which dictates its chemical behavior.

The key functional groups present in the molecule are:

Pyridine (B92270) Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The pyridine ring can act as a ligand, coordinating with metal ions.

Aniline (B41778) Moiety: A phenyl ring substituted with an amino group. In this case, it is a secondary amine.

Nitro Group (-NO₂): A strong electron-withdrawing group attached to the para-position of the aniline ring.

Methylene (B1212753) Bridge (-CH₂-): A flexible linker connecting the pyridine ring to the secondary amine nitrogen.

The second step is the selective reduction of the imine double bond (C=N) of the Schiff base to a single bond (C-N) to yield the target secondary amine. A well-established method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in a solvent like methanol. researchgate.netacs.orgajrconline.org This reducing agent is highly selective for the imine group and typically does not affect other reducible groups like the nitro group under standard conditions. researchgate.netacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃O₂ |

| Molecular Weight | 229.23 g/mol |

| Appearance | Solid (form) |

| InChI Key | DOXSTQPPQQKJNG-UHFFFAOYSA-N |

| CAS Number | 408365-67-3 |

Current Research Landscape and Academic Significance of Pyridin-2-ylmethylaniline Derivatives

The broader class of pyridin-2-ylmethylaniline derivatives, to which this compound belongs, has garnered considerable attention in the scientific community. Their significance stems primarily from their ability to act as versatile ligands in coordination chemistry and their potential applications in medicinal chemistry.

Research has shown that N-(pyridin-2-ylmethyl)aniline and its derivatives can act as N,N'-bidentate ligands, forming stable complexes with various transition metals such as copper(II), palladium(II), and zinc(II). researchgate.netresearchgate.net The resulting metal complexes exhibit diverse coordination geometries, including distorted square planar and five-coordinated distorted square pyramidal structures. researchgate.net These complexes are being investigated for their catalytic properties. For instance, palladium(II) complexes with substituted N-(pyridin-2-ylmethyl)aniline ligands have shown catalytic activity in the polymerization of methyl methacrylate (B99206). researchgate.net

In the realm of medicinal chemistry, pyridin-2-ylmethylaniline derivatives are being explored for their potential therapeutic applications. For example, bifunctional molecules like N-(pyridin-2-ylmethyl)aniline have been investigated for their ability to interact with both metal ions and amyloid-β species, which are implicated in the pathogenesis of Alzheimer's disease. researchgate.net The ability of these compounds to modulate metal-induced amyloid-β aggregation highlights their potential as chemical tools for studying neurodegenerative diseases. researchgate.net Furthermore, the general class of pyridine derivatives is widely recognized for its diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties, making them a staple in drug discovery programs.

Properties

IUPAC Name |

4-nitro-N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)12-6-4-10(5-7-12)14-9-11-3-1-2-8-13-11/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXSTQPPQQKJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Involving 4 Nitro N Pyridin 2 Ylmethyl Aniline

Direct Synthetic Routes to 4-nitro-N-(pyridin-2-ylmethyl)aniline

The direct synthesis of this compound, a secondary amine, is achieved through the formation of a new carbon-nitrogen bond between a nitrophenyl group and a pyridylmethyl group. This can be accomplished through both stoichiometric and catalytic approaches.

Precursor Selection and Stoichiometric Reaction Conditions

The most direct and conventional method for synthesizing this compound is via a nucleophilic substitution reaction. This process involves the N-alkylation of an aniline (B41778) derivative with a pyridyl-containing electrophile.

Precursor Selection:

Amine Source (Nucleophile): 4-nitroaniline (B120555) is the standard precursor, providing the nitrophenylamine backbone. The nitro group is a strong electron-withdrawing group, which decreases the nucleophilicity of the amine compared to aniline itself, sometimes necessitating more forcing reaction conditions.

Alkylating Agent (Electrophile): 2-(Chloromethyl)pyridine or its corresponding bromide, 2-(bromomethyl)pyridine (B1332372) (also known as 2-picolyl chloride/bromide), are common electrophiles. The halide serves as a good leaving group, facilitating the substitution reaction.

Stoichiometric Reaction Conditions: The reaction is typically performed by combining the precursors in the presence of a non-nucleophilic base. The base deprotonates the amino group of 4-nitroaniline, increasing its nucleophilicity to facilitate the attack on the electrophilic carbon of the 2-(chloromethyl)pyridine.

A plausible set of stoichiometric conditions is detailed in the table below.

| Parameter | Condition | Purpose |

|---|---|---|

| Nucleophile | 4-nitroaniline | Provides the core N-(4-nitrophenyl) structure. |

| Electrophile | 2-(Chloromethyl)pyridine hydrochloride | Acts as the source of the pyridin-2-ylmethyl group. |

| Base | Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | Acts as a proton scavenger to deprotonate the aniline nitrogen, enhancing its nucleophilicity, and to neutralize the HCl by-product. |

| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN) | A polar aprotic solvent is used to dissolve the reactants and facilitate the S_N2 reaction mechanism. |

| Temperature | Room temperature to elevated temperatures (e.g., 80-100 °C) | Increased temperature can overcome the activation energy barrier, especially given the reduced nucleophilicity of 4-nitroaniline. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents unwanted side reactions with atmospheric oxygen or moisture. |

Catalytic Strategies and Optimization for Yield and Selectivity

To improve reaction efficiency, reduce waste, and often proceed under milder conditions, catalytic methods are employed for N-alkylation. These strategies can offer higher yields and greater selectivity, avoiding the over-alkylation that can sometimes occur in stoichiometric reactions.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): While typically used to form aryl-amine bonds from aryl halides, related palladium-catalyzed systems can be adapted for N-alkylation. A system employing a palladium(II) catalyst, such as dichlorobis(triphenylphosphine)Pd(II), in conjunction with a specialized ligand like Xantphos and a strong base like sodium tert-butoxide, can effectively couple amines and halides. nih.govnih.gov This approach is a cornerstone of modern C-N bond formation chemistry.

Transition-Metal Catalyzed "Borrowing Hydrogen" Method: This advanced, atom-economical strategy uses alcohols as alkylating agents instead of halides, with water as the only byproduct. rsc.org Catalysts based on cobalt, ruthenium, or iridium are capable of temporarily "borrowing" hydrogen from the alcohol to form an intermediate aldehyde. rsc.orgorganic-chemistry.org The amine condenses with this aldehyde to form an imine, which is then reduced by the "borrowed" hydrogen to yield the final secondary amine. This method avoids the need for pre-functionalized halides.

Metal-Free Catalysis: Research has shown that pyridine (B92270) and similar aza-aromatic compounds can themselves act as biomimetic hydrogen shuttles, catalyzing the N-alkylation of anilines with alcohols without the need for a transition metal. researchgate.net This represents a greener and more sustainable catalytic approach.

Synthesis of Schiff Base Analogues Derived from this compound

A common point of reference in the literature is the Schiff base (or imine) analogue, (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline . This compound is structurally related to the target molecule but contains a C=N double bond instead of a C-N single bond at the benzylic position. Its synthesis is a direct condensation reaction.

Condensation Reactions and Imine Bond Formation

Schiff bases are synthesized through the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). In this case, the imine is formed from 4-nitroaniline and 2-pyridinecarboxaldehyde (B72084). The reaction proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to generate the stable imine.

Detailed research findings provide specific conditions for this transformation, which are summarized in the table below.

| Parameter | Reagent/Condition | Molar Equivalent/Value | Reference |

|---|---|---|---|

| Amine | 4-nitroaniline | 1.0 eq | nih.gov |

| Aldehyde | 2-pyridinecarboxaldehyde | 1.0 eq | nih.gov |

| Catalyst | Acetic acid | Catalytic (few drops) | nih.gov |

| Solvent | Benzene (B151609) | ~0.2 M solution | nih.gov |

| Temperature | Reflux | 110 °C | nih.gov |

| Time | 6 hours | N/A | nih.gov |

Design and Synthesis of Chemically Modified Schiff Base Derivatives

The synthetic route to imines is highly versatile, allowing for the design and synthesis of a wide array of chemically modified derivatives. By systematically varying the two primary precursors, a library of analogues can be generated.

Varying the Aniline Component: Instead of 4-nitroaniline, other substituted anilines (e.g., with methoxy (B1213986), chloro, or methyl groups) can be used to probe the electronic effects on the resulting Schiff base.

Varying the Aldehyde Component: A diverse range of aromatic aldehydes can be used in place of 2-pyridinecarboxaldehyde to modify the steric and electronic properties of the molecule. This modularity makes Schiff base formation a powerful tool in synthetic chemistry for creating diverse molecular architectures.

Advanced Structural Elucidation and Supramolecular Interactions of 4 Nitro N Pyridin 2 Ylmethyl Aniline

X-ray Crystallographic Analysis of 4-nitro-N-(pyridin-2-ylmethyl)aniline and its Derivatives

While the crystal structure of this compound itself is not publicly available, a detailed crystallographic study has been conducted on its closely related imine derivative, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline . researchgate.netnih.govnih.gov This derivative differs by the presence of a C=N double bond (imine) instead of a CH₂-NH single bond linker. The analysis of this analogue provides significant insights into the likely conformational preferences and intermolecular interactions that may also be characteristic of the target compound. The imine derivative crystallizes in the monoclinic space group P2₁/n. nih.gov

The X-ray diffraction analysis of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline reveals that the molecule adopts a twisted conformation. researchgate.netnih.govnih.gov The pyridyl ring and the nitrophenyl ring are not coplanar. The dihedral angle between the mean plane of the pyridyl ring and the benzene (B151609) ring is a significant 47.78 (5)°. researchgate.netnih.govnih.gov This twist is a key conformational feature, indicating steric hindrance between the two aromatic systems. The imine bond (C=N) was determined to have an E conformation. researchgate.netnih.govnih.gov

For the target molecule, this compound, the presence of a flexible -CH₂- linker would allow for a greater degree of conformational freedom compared to the rigid imine bond. However, it is still anticipated that significant twisting between the pyridyl and nitrophenyl rings would be present to minimize steric clashes.

Table 1: Key Dihedral Angle in 4-nitro-N-[(pyridin-2-yl)methylidene]aniline

| Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|

In the crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, the primary intermolecular forces are weak C-H···O and C-H···N hydrogen bonds. researchgate.netnih.govnih.gov These interactions link adjacent molecules into two-dimensional sheets that are parallel to the (010) crystallographic plane. researchgate.netnih.gov The oxygen atoms of the nitro group and the nitrogen atom of the pyridyl ring act as the hydrogen bond acceptors.

In the case of this compound, the presence of the secondary amine (N-H) group would introduce a strong hydrogen bond donor. This would likely lead to the formation of more robust N-H···O or N-H···N hydrogen bonds, which would be expected to dominate the crystal packing, a feature not present in its imine analogue. The oxygen atoms of the nitro group would be strong candidates for accepting this hydrogen bond.

Table 2: Hydrogen Bond Geometry in 4-nitro-N-[(pyridin-2-yl)methylidene]aniline

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

|---|---|---|---|---|---|

| C2-H2···O1 | 0.93 | 2.65 | 3.343(3) | 132 | nih.gov |

| C6-H6···O2 | 0.93 | 2.65 | 3.527(2) | 158 | nih.gov |

The crystal packing of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline is further characterized by the presence of π-π stacking interactions. researchgate.netnih.govnih.gov The molecules arrange into columns parallel to the direction, with an interplanar separation between stacked rings of 3.8537 (8) Å. researchgate.netnih.gov These columns of stacked molecules are then linked by the aforementioned weak hydrogen bonds. The final three-dimensional architecture is consolidated by van der Waals forces. researchgate.netnih.gov The combination of hydrogen bonding and π-π stacking creates a stable, sheet-like assembly.

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for confirming the identity and structural features of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information regarding the carbon-hydrogen framework and the functional groups present in the molecule.

¹H NMR: The spectrum of 4-nitroaniline (B120555) in DMSO-d₆ shows two doublets in the aromatic region, at approximately 7.98 ppm and 6.64 ppm, corresponding to the protons ortho and meta to the nitro group, respectively. Upon formation of this compound, these signals would be expected to shift. The introduction of the electron-donating alkyl group on the nitrogen would likely cause an upfield shift (to lower ppm) of the 4-nitrophenyl protons.

Crucially, new signals would appear:

A singlet for the methylene (B1212753) (-CH₂-) protons, likely in the range of 4.0-5.0 ppm.

A set of signals for the four protons of the pyridine (B92270) ring, typically found between 7.0 and 8.5 ppm. These would exhibit characteristic splitting patterns (doublet, triplet, etc.) based on their positions and couplings.

A signal for the N-H proton, which could be broad and its chemical shift highly dependent on solvent and concentration, but potentially appearing between 5.0 and 8.0 ppm.

¹³C NMR: The ¹³C NMR spectrum of 4-nitroaniline in DMSO-d₆ shows peaks at approximately 156.7, 136.6, 127.4, and 113.4 ppm. In the spectrum of this compound, these aromatic carbon signals would experience shifts. Additionally, new peaks would be observed:

A signal for the methylene (-CH₂-) carbon, expected around 45-55 ppm.

Signals for the five distinct carbons of the pyridin-2-yl group, which typically resonate in the 120-150 ppm range, with the carbon adjacent to the nitrogen (C2) being the most downfield.

Table 3: Predicted ¹H and ¹³C NMR Resonances for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Methylene (-CH₂-) | 4.0 - 5.0 (singlet) | 45 - 55 |

| Amine (-NH-) | 5.0 - 8.0 (broad) | N/A |

| 4-Nitrophenyl Protons | 6.5 - 8.0 (doublets) | 110 - 160 |

The IR spectrum of a molecule provides a fingerprint based on the vibrational frequencies of its bonds and functional groups. The spectrum of this compound would be expected to show a combination of bands from its parent aniline (B41778) and pyridine structures, along with new characteristic vibrations.

Key expected absorption bands include:

N-H Stretch: A moderate to sharp band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine N-H stretching vibration.

Aromatic C-H Stretch: Multiple weak to sharp bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands corresponding to the methylene (-CH₂-) group's symmetric and asymmetric stretching, typically found in the 2850-2960 cm⁻¹ range.

C=C and C=N Aromatic Ring Stretching: Several bands in the 1400-1600 cm⁻¹ region, characteristic of the phenyl and pyridyl rings.

Nitro Group (NO₂) Vibrations: Two strong, characteristic bands corresponding to the asymmetric and symmetric stretching of the NO₂ group, typically found near 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

C-N Stretch: A band in the 1250-1350 cm⁻¹ region for the aryl C-N bond.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Moderate |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 | Weak-Moderate |

| Aromatic Rings | C=C/C=N Stretch | 1400 - 1600 | Moderate-Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1360 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of conjugated organic molecules. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals, with the specific wavelengths of absorption providing insight into the molecule's electronic transitions. libretexts.org For organic compounds, the most significant absorptions in the 200-800 nm range typically arise from n→π* and π→π* transitions in molecules containing lone pairs, double bonds, or aromatic systems. libretexts.org

The UV-Vis spectrum of this compound is dominated by the electronic properties of its core p-nitroaniline chromophore. This system features a strong electron-donating amino group (-NH-) and a powerful electron-withdrawing nitro group (-NO₂) at opposite ends of a conjugated π-system (the benzene ring). This arrangement facilitates a significant intramolecular charge transfer (ICT) from the electron-rich amino group and benzene ring to the electron-deficient nitro group upon electronic excitation. chemrxiv.org

The primary absorption band observed in related p-nitroaniline systems corresponds to a HOMO→LUMO π→π* transition that possesses substantial charge-transfer character. chemrxiv.org The presence of the pyridin-2-ylmethyl substituent on the amino nitrogen further modulates this electronic environment. The pyridine ring, itself an aromatic system, can influence the energy levels of the molecular orbitals, potentially causing shifts in the maximum absorption wavelength (λmax) compared to the unsubstituted p-nitroaniline.

Furthermore, the electronic transitions of molecules with strong ICT character are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Studies on p-nitroaniline have shown that as solvent polarity increases, the energy required for the π→π* transition decreases, resulting in a shift of the absorption maximum to longer wavelengths (a bathochromic or red shift). chemrxiv.org This is because more polar solvents can better stabilize the highly polar excited state compared to the less polar ground state. A similar red shift is anticipated for this compound in polar solvents. A second, weaker absorption band, potentially arising from local excitations on the nitro group, may also be observed. chemrxiv.org

Table 1: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Description | Influencing Factors |

| Primary Absorption Band | π → π | HOMO to LUMO transition with significant intramolecular charge transfer (ICT) character from the aniline moiety to the nitro group. chemrxiv.org | Conjugation length, solvent polarity (exhibits red shift in polar solvents). chemrxiv.org |

| Secondary Absorption Band | n → π / Local Excitation | Excitation of a non-bonding electron (e.g., from the oxygen atoms of the nitro group) to an anti-bonding π* orbital, or a local excitation within the nitro group. libretexts.orgchemrxiv.org | Often less intense than π→π* transitions and may be masked by the primary band. |

Elemental Analysis and Mass Spectrometry for Molecular Composition

To unequivocally confirm the identity of a synthesized compound, elemental analysis and mass spectrometry are indispensable tools that provide direct evidence of its atomic composition and molecular mass.

Elemental Analysis This technique determines the mass fractions of the individual elements (carbon, hydrogen, nitrogen, etc.) within a pure sample of the compound. The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula. For this compound, the molecular formula is C₁₂H₁₁N₃O₂. sigmaaldrich.com This formula corresponds to a molecular weight of approximately 229.23 g/mol . sigmaaldrich.comcymitquimica.com The theoretical elemental composition is a critical benchmark for verifying the purity and identity of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 12 | 144.132 | 62.89% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.84% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 18.33% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.96% |

| Total | 229.239 | 100.00% |

Mass Spectrometry Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and structural information based on its fragmentation pattern. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (~229.2).

The fragmentation of the molecule under electron impact (EI) conditions can provide valuable structural confirmation. Common fragmentation pathways for related nitroaromatic and benzylamine (B48309) compounds suggest several predictable cleavage patterns. researchgate.net These include the loss of the nitro group (-NO₂) leading to a fragment ion at [M-46]⁺, and cleavage of the C-N bond between the methylene bridge and the aniline nitrogen, which would yield distinct fragments corresponding to the p-nitrophenylamine radical cation and the pyridin-2-ylmethyl cation.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Fragment Ion | Description of Loss |

| 229 | [C₁₂H₁₁N₃O₂]⁺ | Molecular Ion (M⁺) |

| 183 | [C₁₂H₁₁N₂]⁺ | Loss of nitro group (-NO₂) |

| 137 | [C₆H₅N₂O₂]⁺ | Cleavage of the CH₂-NH bond |

| 92 | [C₆H₆N]⁺ | Pyridin-2-ylmethyl cation from CH₂-NH bond cleavage |

Computational Chemistry and Theoretical Investigations of 4 Nitro N Pyridin 2 Ylmethyl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the electronic structure of molecules like 4-nitro-N-(pyridin-2-ylmethyl)aniline. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are commonly employed to predict a wide range of molecular properties. globalresearchonline.net

Quantum Mechanical Optimization of Molecular Geometry

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For this compound, this optimization would reveal key structural parameters. While specific experimental crystal structure data for this exact molecule is not widely published, DFT calculations can provide reliable predictions of bond lengths, bond angles, and dihedral angles. These calculations are foundational for all other subsequent computational analyses. globalresearchonline.net

The optimized structure would show a twisted conformation between the pyridyl and the nitrophenyl rings. In the related Schiff base, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, X-ray diffraction shows a significant dihedral angle of 47.78° between the two rings. nih.govresearchgate.net A similar, non-planar arrangement is expected for the title compound to minimize steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (Aniline) | ~1.40 Å |

| N-H (Amine) | ~1.01 Å | |

| C-N (Nitro) | ~1.48 Å | |

| N=O (Nitro) | ~1.23 Å | |

| Bond Angle | C-N-C | ~120° |

| O-N-O | ~124° | |

| Dihedral Angle | Pyridyl-Aniline | ~45-55° |

Note: These values are illustrative and based on typical DFT results for similar aniline (B41778) derivatives. materialsciencejournal.orgmaterialsciencejournal.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For molecules with electron-donating groups (like the amine) and electron-withdrawing groups (like the nitro group), there is often significant intramolecular charge transfer (ICT) upon excitation. chemrxiv.org

In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, while the LUMO is likely concentrated on the electron-deficient nitro-substituted ring and the pyridine (B92270) ring. This distribution facilitates a π → π* electronic transition with significant charge transfer character. chemrxiv.org Studies on p-nitroaniline show a theoretical HOMO-LUMO gap of around 3.89 to 4.24 eV. researchgate.netthaiscience.info

Table 2: Frontier Molecular Orbital Properties

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting ability. |

| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. nih.gov |

Prediction and Assignment of Vibrational Frequencies

Theoretical vibrational analysis using DFT is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, specific spectral peaks can be assigned to corresponding molecular motions, such as stretching, bending, and torsional modes. materialsciencejournal.org

For this compound, key vibrational modes would include the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the NO₂ group, C-H stretching vibrations of the aromatic rings and the methylene (B1212753) bridge, and various C=C and C=N ring stretching modes. scirp.org Comparing calculated frequencies with experimental data often requires the use of a scaling factor to correct for anharmonicity and other systematic errors in the theoretical model. globalresearchonline.net

Table 3: Predicted Characteristic Vibrational Frequencies (Illustrative)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch (Amine) | 3350 - 3450 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methylene) | 2850 - 2960 |

| C=C/C=N Stretch (Ring) | 1450 - 1620 |

| NO₂ Asymmetric Stretch | 1500 - 1560 |

| NO₂ Symmetric Stretch | 1335 - 1385 |

Note: These ranges are based on typical values for substituted anilines and nitro compounds. materialsciencejournal.orgscirp.org

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions, measured as stabilization energy (E⁽²⁾), indicates the extent of intramolecular charge transfer and hyperconjugation. researchgate.net

For this compound, NBO analysis would likely reveal strong delocalization from the lone pair of the aniline nitrogen (n_N) to the antibonding π* orbitals of the phenyl ring. It would also show charge transfer from the phenyl ring towards the electron-withdrawing nitro group. These interactions are crucial for the stability of the molecule and explain the electronic communication between the different functional groups. researchgate.net

Calculation of Quantum Chemical Descriptors (e.g., Chemical Hardness, Electronegativity, Ionization Potential)

From the calculated HOMO and LUMO energies, several global quantum chemical descriptors can be derived to quantify the reactivity and stability of the molecule. These descriptors provide a quantitative basis for comparing the chemical behavior of different compounds. thaiscience.info

Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ) : The ability of an atom or molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Chemical Softness (S) : The reciprocal of chemical hardness (S = 1 / η).

These descriptors are invaluable for predicting how a molecule will interact with other chemical species. materialsciencejournal.orgthaiscience.info

Table 4: Key Quantum Chemical Descriptors

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measure of electron-attracting power. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and materials science to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. nih.gov

For a scaffold like this compound, QSAR can be employed to design new analogues with potentially enhanced activity as, for example, kinase inhibitors. soton.ac.uk The process involves several steps:

Dataset Compilation : A series of analogues is synthesized and tested for a specific biological activity (e.g., IC₅₀ value for enzyme inhibition). mdpi.com

Descriptor Calculation : For each analogue, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) is calculated.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the observed activity. chalcogen.ro

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation sets. imist.ma

Analogue Design : The validated model is then used to predict the activity of new, computationally designed molecules, guiding synthetic efforts toward more potent compounds. nih.gov

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods that can provide contour maps, visualizing regions where steric bulk, positive or negative charge, or hydrophobic/hydrophilic character would increase or decrease activity. nih.gov Such studies could guide the modification of the this compound structure to optimize its interaction with a biological target.

Molecular Docking Simulations for Predicting Ligand-Target Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of action of a ligand with a protein of interest.

As of the latest available research, specific molecular docking studies focusing exclusively on this compound have not been reported in peer-reviewed literature. While computational studies and molecular docking simulations have been conducted on structurally related compounds, such as derivatives of N-(pyridin-4-ylmethyl)aniline and other Schiff bases, direct data detailing the binding interactions, affinity scores, and target proteins for this compound is not publicly available. nih.gov

For instance, research on N-(pyridin-4-ylmethyl)aniline derivatives has explored their potential as inhibitors of Kinase Insert Domain Receptor (KDR), a key target in anticancer drug design. fabad.org.tr These studies utilize molecular docking to understand structure-activity relationships, but the findings are specific to the analyzed derivatives and cannot be directly extrapolated to this compound due to structural differences. fabad.org.tr

Similarly, studies on related nitroaniline compounds often focus on their synthesis, characterization, and in some cases, their interactions in different chemical environments, rather than their specific binding to biological macromolecules through molecular docking.

The absence of dedicated molecular docking research on this compound highlights a gap in the current scientific literature. Such studies would be invaluable for elucidating its potential biological targets and mechanism of action, thereby guiding future experimental research and potential therapeutic applications.

Without experimental or computational data, any discussion of potential targets or binding affinities for this compound would be purely speculative. Future research is required to perform molecular docking simulations of this specific compound against various biologically relevant protein targets to predict its interaction profile.

Table of Potential Research Directions for Molecular Docking Studies:

| Potential Target Class | Rationale for Investigation | Information to be Gained |

| Kinases | Many pyridine and aniline derivatives show kinase inhibitory activity. | Identification of specific kinases inhibited by the compound; prediction of binding modes and key interactions. |

| DNA/RNA | Nitroaromatic compounds can act as intercalating agents. | Understanding of potential genotoxic or antimicrobial mechanisms. |

| Enzymes involved in microbial metabolism | The nitro group is a common feature in antimicrobial agents. | Elucidation of potential antibacterial or antifungal activity. |

Coordination Chemistry and Metal Complex Formation with 4 Nitro N Pyridin 2 Ylmethyl Aniline

Synthesis and Characterization of Metal Complexes

The compound 4-nitro-N-(pyridin-2-ylmethyl)aniline serves as a robust chelating ligand in coordination chemistry. smolecule.com Its molecular structure, featuring a pyridine (B92270) ring and an amine nitrogen, allows it to bind effectively with various transition metal ions. smolecule.com The synthesis of its metal complexes typically involves the reaction of the ligand with a suitable metal salt in a solvent such as ethanol. researchgate.net

Complexation with Transition Metals (e.g., Platinum(II), Mercury(II), Ruthenium(II), Copper(II))

Research has demonstrated that this compound can form stable complexes with a variety of transition metals. Specific studies have documented its coordination with Copper(II) and Cobalt(II). smolecule.com Furthermore, complexes formed with Platinum(II) have been synthesized and investigated for their antioxidant properties. smolecule.com

While detailed studies on Ruthenium(II) complexes with this exact ligand are not extensively documented in the reviewed literature, the behavior of analogous N-(pyridin-2-ylmethyl)aniline derivatives is well-established. For instance, Iridium(III) and Rhodium(III) complexes with the parent N-(pyridin-2-ylmethyl)aniline have been synthesized and characterized, suggesting that Ruthenium(II) would form similar coordination compounds. researchgate.net Likewise, although direct synthesis with Mercury(II) is not prominently featured, the fundamental chelating nature of the ligand suggests potential for such complexation.

Palladium(II) complexes with closely related ligands, such as 4-methoxy-N-(pyridin-2-ylmethyl)aniline and N-methyl-N-(pyridin-2-ylmethyl)aniline, have been successfully synthesized and characterized. researchgate.netresearchgate.net These studies provide a strong model for the expected coordination behavior of the 4-nitro derivative with Pd(II). The synthesis typically involves reacting the ligand with a palladium precursor like [Pd(CH3CN)2Cl2] in ethanol. researchgate.net

Elucidation of Ligand Binding Modes and Chelation Geometry

The this compound ligand characteristically behaves as a bidentate, N,N'-donor. Coordination occurs through the nitrogen atom of the pyridine ring and the nitrogen atom of the secondary amine group connecting the pyridine and aniline (B41778) moieties. researchgate.netresearchgate.net This chelation results in the formation of a stable five-membered ring structure that includes the metal center. researchgate.net

This binding mode is consistently observed across a range of metal complexes with substituted N-(pyridin-2-ylmethyl)aniline ligands. The geometry of the resulting complex is dictated by the coordination number and electronic properties of the metal ion. For d⁸ metals like Palladium(II) and Platinum(II), a distorted square planar geometry is commonly adopted. researchgate.netresearchgate.net

Structural Analysis of Metallacycles and Coordination Environments

X-ray crystallography studies on analogous complexes provide detailed insights into the structural features of these compounds. For instance, the crystal structures of Palladium(II) complexes with ligands like 4-methoxy-N-(pyridin-2-ylmethyl)aniline reveal a distorted square planar environment around the palladium atom. researchgate.net This geometry is formed by the two nitrogen atoms from the chelating ligand and two ancillary ligands, typically chloride ions. researchgate.netresearchgate.net The five-membered metallacycle formed by the Pd-N(amine)-C-C-N(pyridine) backbone is a defining feature of these structures. The flexibility introduced by the methylene (B1212753) (-CH2-) group in the ligand backbone allows for some distortion from ideal geometries. researchgate.net

Below is a table summarizing representative structural data for a palladium complex with a similar ligand, which serves as a model for the expected structure of the 4-nitro derivative complex.

| Compound | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| [Pd(4-methoxy-N-(pyridin-2-ylmethyl)aniline)Cl2] | Pd(II) | Distorted Square Planar | Pd-N(pyridine), Pd-N(amine), Pd-Cl | N(py)-Pd-N(amine), Cl-Pd-Cl | researchgate.net |

| [Pd(N-methyl-N-(pyridin-2-ylmethyl)aniline)Cl2] | Pd(II) | Square Planar | Pd-N1, Pd-N2, Pd-Cl1, Pd-Cl2 | N1-Pd-N2, Cl1-Pd-Cl2 | researchgate.net |

Catalytic Applications of Metal-4-nitro-N-(pyridin-2-ylmethyl)aniline Complexes

The metal complexes of N-(pyridin-2-ylmethyl)aniline and its derivatives are recognized for their potential in catalysis, particularly in polymerization reactions. researchgate.netresearchgate.net The electronic and steric properties of the ligand can be fine-tuned by changing the substituent on the aniline ring, which in turn influences the catalytic activity of the metal center. researchgate.net

Investigation of Homogeneous and Heterogeneous Catalysis

Complexes of this type are primarily investigated in homogeneous catalysis, where the catalyst is in the same phase as the reactants. core.ac.uk Palladium(II) complexes containing substituted N-(pyridin-2-ylmethyl)aniline ligands have been successfully employed as precatalysts for the polymerization of methyl methacrylate (B99206) (MMA) in the presence of a co-catalyst like modified methylaluminoxane (B55162) (MMAO). researchgate.netresearchgate.net For example, the complex [(4-methoxy-N-(pyridin-2-ylmethyl)aniline)PdCl2] demonstrated high catalytic activity, producing high molecular weight syndiotactic poly(methyl methacrylate) (PMMA). researchgate.net These findings suggest that the corresponding 4-nitro complex could also function as a catalyst in such systems. While heterogeneous applications using polymer-supported catalysts are common for platinum and palladium, the discrete molecular complexes of this ligand are more suited for homogeneous systems. core.ac.uk

Mechanistic Studies of Catalytic Reaction Pathways

Mechanistic studies on related systems provide insight into the potential catalytic pathways for complexes of this compound. For substitution reactions at Palladium(II) centers involving similar ligands, a two-step mechanism is often proposed. researchgate.net The substitution of ancillary ligands (e.g., chloride) is influenced by the trans effect of the donor atoms of the chelating ligand. The chloride ion trans to the pyridine nitrogen is typically substituted first due to the stronger trans effect of the pyridine ring compared to the amine group. researchgate.net

The electronic nature of the substituent at the para-position of the aniline ring directly impacts the reaction kinetics. An electron-withdrawing group, such as the nitro group in the title compound, is expected to increase the rate of nucleophilic substitution at the metal center. researchgate.net In the context of copper-catalyzed C-H amination reactions, mechanistic studies involving related ligand systems have proposed a catalytic cycle that proceeds through a Cu(I)/Cu(II) pathway. nih.gov For catalytic reductions, ruthenium-terpyridine complexes are known to operate via a metal-hydride intermediate. nih.gov These established mechanisms for related compounds offer a foundational understanding for predicting the catalytic behavior of this compound metal complexes.

Photophysical Properties of Coordination Complexes

The introduction of a metal center to a ligand such as this compound can profoundly influence its photophysical properties, leading to the emergence of new absorption and emission bands. These properties are intrinsically linked to the nature of the metal ion, its coordination geometry, and the electronic structure of the resulting complex. While specific photophysical data for coordination complexes of this compound are not extensively documented in the reviewed literature, the behavior of structurally related compounds provides significant insights into their expected properties.

Research into coordination complexes with similar pyridyl-amine ligands demonstrates a rich and varied photophysical landscape. The electronic transitions in these complexes are typically categorized as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or intra-ligand (IL) transitions. The presence of the electron-withdrawing nitro group on the aniline moiety and the versatile coordination capabilities of the pyridyl and amine nitrogens suggest that complexes of this compound would exhibit complex electronic spectra.

Detailed Research Findings

Studies on related systems, such as zinc(II) complexes with substituted terpyridine ligands, offer a valuable framework for understanding the potential photophysical behavior. For instance, the emission spectra of zinc complexes are sensitive to the nature of substituents on the ligand, which can tune the emission wavelength. nih.gov The zinc bromide complexes with p-methylsulfonyl, p-methoxy, and p-methyl substituted terpyridines exhibit distinct emission peaks, as detailed in Table 1. nih.gov This suggests that the nitro group in this compound would significantly influence the emission properties of its zinc complexes.

Table 1: Photoluminescent Emission Peaks of Substituted Terpyridine Zinc Bromide Complexes

| Ligand Substituent | Emission Peak (nm) |

|---|---|

| p-methylsulfonyl | 388 |

| p-methoxy | 426 |

| p-methyl | 412 |

Data derived from studies on substituted terpyridine zinc complexes and is intended for illustrative purposes. nih.gov

Furthermore, the choice of metal ion is a critical determinant of the photophysical outcome. Copper(I) halide complexes with pyridine-based ligands are known for their strong photoluminescence, which can be thermochromic—changing color with temperature. These emissions are often attributed to a combination of triplet cluster-centered (CC) and halide-to-ligand charge transfer (XLCT) excited states. It is plausible that copper(I) complexes of this compound could exhibit similar interesting luminescent behaviors.

Palladium(II) complexes containing pyridyl-pyrrolide ligands have also been investigated for their photophysical properties, which are characterized by efficient intramolecular ligand-to-metal charge transfer. nih.gov The coordination of N,N'-donor pyridylmethyl-aniline chelates to palladium(II) has been shown to result in distorted square planar geometries, a factor that would heavily influence the electronic transitions and subsequent photophysical characteristics. researchgate.net

A significant consideration for the photophysical properties of complexes with this compound is the potential for luminescence quenching by the nitro group. The strong electron-withdrawing nature of the nitro group can introduce non-radiative decay pathways that quench the emission from excited states. Indeed, some luminescent metal-organic frameworks are designed to detect nitroaromatic compounds through the mechanism of luminescence quenching. acs.org This suggests that the inherent luminescence of a metal-ligand system could be significantly diminished upon the introduction of a nitro substituent on the ligand.

Research Applications and Mechanistic Insights Excluding Clinical Human Trial Data, Dosage, Safety, and Adverse Effects

Exploration in Functional Materials Science

The distinct electronic and structural characteristics of 4-nitro-N-(pyridin-2-ylmethyl)aniline and its derivatives make them candidates for the development of advanced functional materials. The presence of electron-donating (amine) and electron-withdrawing (nitro) groups, along with the aromatic pyridine (B92270) ring, facilitates intra- and intermolecular interactions that are crucial for creating novel materials with specific optical and organizational properties.

Design of Conjugated Systems for Optoelectronic Applications

While direct studies on the optoelectronic applications of this compound are not extensively detailed, research on closely related structures provides insight into its potential. The core structure, p-nitroaniline, is a well-known chromophore used in creating organic-inorganic hybrid materials for optical applications. researchgate.net The chromophoric system of p-nitroaniline-functionalized materials is noted for its stability, suggesting that derivatives like this compound could be incorporated into matrices like silica (B1680970) for applications such as specialized pigments. researchgate.net

Furthermore, the Schiff base derivative, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, which features an imine linkage instead of a methylene (B1212753) bridge, has been structurally characterized. researchgate.netnih.gov Such Schiff bases are pivotal in designing conjugated systems. The twisted conformation observed in the crystal structure of this derivative, with a significant dihedral angle between the pyridyl and benzene (B151609) rings, is a key factor influencing the electronic conjugation and, consequently, the material's optical and electronic properties. researchgate.netnih.gov This inherent twist can be exploited in designing materials where fine-tuning of the electronic energy levels is required.

Role in Self-Assembly and Supramolecular Architectures

The molecular structure of this compound lends itself to forming ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. Analysis of the crystal structure of its Schiff base analog, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, reveals the key interactions driving self-assembly. researchgate.netnih.govnih.gov In the solid state, molecules of this derivative arrange into columns through π-π stacking, with an interplanar separation of 3.8537 (8) Å. researchgate.netnih.gov

These columns are further interconnected by weak C-H···O and C-H···N hydrogen bonds, creating two-dimensional sheets. researchgate.netnih.gov The final three-dimensional architecture is stabilized by van der Waals forces between these sheets. researchgate.netnih.gov This hierarchical assembly, dictated by a combination of hydrogen bonding and π-π stacking, highlights the potential of the this compound scaffold in designing complex, self-assembled supramolecular architectures. The ability to form such ordered arrangements is fundamental for applications in crystal engineering and the development of materials with anisotropic properties.

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures, and the building blocks used in their synthesis are critical to their function. The Schiff-base chemistry, involving the reaction between amines and aldehydes, is a common method for constructing COFs. rsc.org This makes derivatives of this compound potential candidates for integration into COF structures.

For instance, research on dual luminescent COFs has shown that monomers containing imine-linked aromatic units can create frameworks with exceptional capabilities for chemical sensing, such as the detection of nitro explosives. rsc.org The incorporation of functionalities like nitro groups and pyridine rings within the COF structure can introduce specific binding sites and enhance selectivity. rsc.org While direct integration of this compound into a COF has not been reported, its structural components are well-suited for the design of functional COF monomers, particularly for applications in sensing and catalysis where the electronic properties of the nitro and pyridine groups can be leveraged.

Mechanistic Studies in Biological Contexts

The this compound scaffold has been investigated for its potential biological activities, with studies focusing on its antioxidant properties and its ability to interact with specific protein and enzyme targets.

Investigation of Specific Protein or Enzyme Interaction and Inhibition Mechanisms (e.g., Kir Channels, Aβ Aggregation)

The aniline-pyridine framework is a key feature in molecules designed to interact with specific biological targets. Research into inhibitors of the Aedes aegypti inwardly rectifying potassium (Kir1) channel, a target for insecticides, has identified a scaffold of 2-nitro-N-(pyridin-4-ylmethyl)anilines as potent inhibitors. nih.gov Although the substitution pattern differs from the titular compound, this research establishes that the nitrophenyl and pyridylmethyl amine components are crucial for activity. nih.gov Structure-activity relationship studies in that work confirmed that these moieties are critical for binding to and inhibiting the ion channel, suggesting that this compound could serve as a foundational structure for designing similar inhibitors. nih.gov

In the context of neurodegenerative diseases, the aggregation of the amyloid β-peptide (Aβ) is a key pathological event in Alzheimer's disease. A pyridine amine derivative, though structurally different from this compound, was shown to inhibit both self-induced and metal-induced Aβ aggregation. nih.gov This indicates that the pyridine amine motif can be a valuable component in the design of molecules aimed at preventing the protein-protein interactions that lead to harmful peptide aggregation. nih.gov The mechanism often involves the inhibitor binding to "hot spots" on the protein surface, preventing the conformational changes necessary for aggregation. nih.gov

Mechanistic Basis of Observed Antimicrobial Activity (In Vitro Studies)

While derivatives and structurally related compounds are being explored for their antimicrobial potential, the specific mechanistic basis of action for this compound has not been detailed in the reviewed scientific literature. Research indicates that some derivatives are candidates for pharmacological exploration due to observed antimicrobial properties, but in vitro studies elucidating the precise pathways of microbial inhibition—such as cell wall disruption, protein synthesis inhibition, or DNA replication interference—for this specific compound are not available. smolecule.com

Apoptosis Induction and Caspase Pathway Activation in Cancer Cell Lines (In Vitro Research)

The induction of apoptosis (programmed cell death) is a key strategy in anticancer research. The caspase family of enzymes plays a central role in executing this process. While related aniline (B41778) and pyridine-containing molecules have been investigated as potent inducers of apoptosis that activate caspase pathways in various cancer cell lines, specific in vitro research detailing the ability of this compound to induce apoptosis or activate the caspase cascade was not found in the reviewed literature. nih.govmdpi.comnih.gov Studies on similar structures, such as 4-anilino-2-(2-pyridyl)pyrimidines, have shown that they can arrest the cell cycle and trigger apoptosis through caspase activation; however, these findings cannot be directly attributed to this compound without specific investigation. nih.gov

Environmental Remediation Research

Environmental research has focused on the degradation of nitroaromatic compounds due to their widespread use and potential toxicity. wikipedia.org While studies specifically on this compound are limited, extensive research on its core structure, 4-nitroaniline (B120555) (p-nitroaniline or PNA), provides significant insight into potential degradation pathways.

Degradation Pathways via Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are effective methods for breaking down persistent organic pollutants. Research on the degradation of 4-nitroaniline (PNA) via AOPs shows these methods can effectively destroy the molecule.

The Fenton process and the photo-Fenton process , which use iron ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), have been studied extensively for PNA degradation. nih.govresearchgate.net The solar photo-Fenton process has demonstrated high efficiency, with studies showing that the conjugated π-systems of the PNA aromatic ring are effectively destroyed. nih.gov The optimal conditions for this process have been identified, leading to rapid and near-complete degradation of the pollutant. nih.govresearchgate.net However, it is noted that excessively high concentrations of H₂O₂ can inhibit the reaction kinetics. researchgate.net Other AOPs involving sulfate (B86663) radicals (SO₄•⁻) are also recognized as effective for degrading organic compounds. mdpi.com

| Parameter | Optimal Value |

|---|---|

| pH | 3.0 |

| Hydrogen Peroxide (H₂O₂) Concentration | 10 mmol L⁻¹ |

| Ferrous Ion (Fe²⁺) Concentration | 0.05 mmol L⁻¹ |

| Temperature | 20 °C |

| Degradation Efficiency | >98% within 30 minutes |

Photocatalytic Degradation Studies of the Compound

Photocatalysis, particularly using semiconductor materials like titanium dioxide (TiO₂), is another prominent technology for environmental remediation. In this process, UV light activates the catalyst to generate reactive oxygen species that degrade pollutants.

Studies on the photocatalytic degradation of 4-nitroaniline (PNA) in the presence of TiO₂ suspensions have identified several key intermediate products. researchgate.net This indicates that the degradation proceeds through a series of steps involving the transformation of the aniline and nitro groups. The efficiency of the process can be enhanced by the addition of hydrogen peroxide. researchgate.net It is important to note that some intermediate compounds formed during photocatalysis can potentially exhibit higher toxicity than the parent molecule, necessitating complete mineralization for effective detoxification. frontiersin.org

| Intermediate Compound |

|---|

| p-Aminophenol |

| p-Benzoquinone |

| Hydroquinone |

Potential in Agricultural Research (e.g., Insecticidal or Herbicidal Properties Research)

The biological activity of nitroaniline derivatives has prompted investigations into their potential use in agriculture. Some compounds structurally similar to this compound have been explored for their insecticidal effects. smolecule.com For instance, related structures have been tested against mosquito larvae. smolecule.com Furthermore, the dinitroaniline class of chemicals includes established herbicides like Trifluralin. researchgate.net However, specific studies evaluating the direct insecticidal or herbicidal properties of this compound were not found in the reviewed scientific literature.

Comparative Studies and Structure Activity Relationship Sar Analysis

Impact of Substituent Effects on Chemical Reactivity and Molecular Structure

The chemical behavior of 4-nitro-N-(pyridin-2-ylmethyl)aniline is governed by the distinct electronic contributions of its three primary components: the p-nitroaniline moiety, the pyridin-2-yl group, and the methylene (B1212753) (-CH2-) bridge.

The nitro group (-NO2) at the para-position of the aniline (B41778) ring is a potent electron-withdrawing group, exerting its influence through both resonance (mesomeric) and inductive effects. niscpr.res.innih.govmdpi.com This strong electron withdrawal significantly decreases the electron density across the aniline ring and, crucially, on the secondary amine nitrogen atom. niscpr.res.inquora.com Consequently, the lone pair of electrons on the amine nitrogen is less available for protonation, making this compound a weaker base compared to aniline itself. researchgate.net The para-positioning of the nitro group maximizes this base-weakening effect, as it allows for direct resonance delocalization involving the nitrogen's lone pair, an effect that would be less pronounced if the group were in the meta position. nih.govquora.com This deactivation also makes the aniline ring less susceptible to electrophilic aromatic substitution than benzene (B151609). researchgate.net

Conversely, the pyridin-2-ylmethyl moiety introduces a different set of electronic influences. The methylene linker (-CH2-) acts as an inductive electron donor, which can slightly increase electron density on the amine nitrogen. nih.gov However, the pyridine (B92270) ring itself is an electron-deficient aromatic system due to the electronegative nitrogen atom within the ring. jscimedcentral.com This inherent electron deficiency makes the pyridine ring prone to nucleophilic substitution, particularly at the C-2 and C-4 positions, while being deactivated towards electrophilic attack. jscimedcentral.com

While a crystal structure for this compound is not publicly available, the structure of its close analogue, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline , which features an imine (-N=CH-) linker instead of the saturated amine bridge, provides valuable insight. researchgate.netnih.gov X-ray diffraction studies of this imine analogue show that the molecule is significantly twisted, with the pyridyl and benzene rings being non-coplanar, exhibiting a dihedral angle of 47.78°. researchgate.netnih.gov This twisted conformation is a common feature in such linked bi-aromatic systems. It is highly probable that this compound adopts a similarly non-planar structure to minimize steric hindrance.

Crystal Data and Structure Refinement for Analogue: 4-nitro-N-[(pyridin-2-yl)methylidene]aniline

| Parameter | Value |

|---|---|

| Empirical Formula | C12H9N3O2 |

| Formula Weight | 227.22 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 3.8573 (8) |

| b (Å) | 20.334 (4) |

| c (Å) | 13.629 (3) |

| β (°) | 90.57 (3) |

| Volume (ų) | 1068.9 (4) |

| Dihedral Angle (pyridyl/benzene rings) | 47.78 (5)° |

Comparative Analysis with Analogues Featuring Modified Pyridyl or Aniline Moieties

The structure-activity relationship (SAR) of this compound can be elucidated by comparing it with analogues where the aniline or pyridyl moieties are modified. Such comparisons are common in the development of metal-coordinating ligands and biologically active molecules. researchgate.netnih.gov

Modification of the Aniline Ring: Replacing the electron-withdrawing nitro group with an electron-donating group (EDG), such as a methoxy (B1213986) (-OCH3) group, drastically alters the electronic properties. In an analogue like 4-methoxy-N-(pyridin-2-ylmethyl)aniline , the methoxy group increases the electron density on the aniline ring and the amine nitrogen, making it a stronger base and more susceptible to electrophilic attack. Studies on palladium(II) complexes with various substituted N-(pyridin-2-ylmethyl)aniline ligands, including 4-fluoro and 4-methoxy derivatives, have shown that these electronic modifications influence the reactivity and catalytic performance of the resulting metal complexes. researchgate.net

Modification of the Pyridine Ring: Modifications to the pyridine ring also impact the molecule's properties. The addition of electron-donating groups to the pyridine ring would increase its basicity and alter its coordination properties with metal ions. Conversely, adding further electron-withdrawing groups would enhance its π-acceptor character. nih.gov For instance, a QSAR study on 9-(pyridin-2'-yl)-aminoacridines found that electron-withdrawing groups on the pyridine ring promoted interaction with DNA. nih.gov

Modification of the Linker: A direct comparison can be made between the target compound (a secondary amine), its imine analogue (4-nitro-N-[(pyridin-2-yl)methylidene]aniline ), and its N-methylated analogue (4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline ). researchgate.net

Amine vs. Imine: The amine linker allows for greater conformational flexibility compared to the rigid C=N double bond of the imine. The amine nitrogen is sp3-hybridized and has a free N-H proton for hydrogen bonding, whereas the imine nitrogen is sp2-hybridized and acts only as a hydrogen bond acceptor. This difference significantly affects their coordination chemistry and intermolecular interactions. researchgate.netresearchgate.net

Secondary vs. Tertiary Amine: N-methylation of the amine, as in 4-methoxy-N-methyl-N-(pyridin-2-ylmethyl)aniline, removes the N-H proton, precluding it from acting as a hydrogen bond donor. This change can have an adverse effect on catalytic activity in certain reactions where the N-H group plays a mechanistic role. researchgate.net

Comparative Analysis of N-(pyridin-2-ylmethyl)aniline Analogues

| Compound Analogue | Key Modification | Anticipated Effect on Properties |

|---|---|---|

| 4-methoxy-N-(pyridin-2-ylmethyl)aniline | -NO2 replaced with -OCH3 (EDG) | Increased basicity of aniline N; enhanced reactivity of aniline ring toward electrophiles. researchgate.net |

| 4-fluoro-N-(pyridin-2-ylmethyl)aniline | -NO2 replaced with -F (weak EWG) | Less pronounced decrease in basicity compared to -NO2. researchgate.net |

| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline | -NH-CH2- linker replaced with -N=CH- (imine) | Increased rigidity; loss of H-bond donor capability; altered electronic conjugation. researchgate.netresearchgate.net |

| N-methyl-N-(pyridin-2-ylmethyl)aniline derivative | N-H proton replaced with N-CH3 | Loss of N-H as H-bond donor; increased steric hindrance around the nitrogen. researchgate.net |

Role of Intermolecular Interactions in Modulating Properties of Related Compounds

In the solid state, the properties of this compound would be significantly influenced by a network of intermolecular interactions. Analysis of related structures allows for a predictive understanding of the forces at play.

Hydrogen Bonding: The most significant interaction would likely be intermolecular hydrogen bonds involving the secondary amine proton (N-H) and the oxygen atoms of the nitro group (-NO2) on an adjacent molecule. In studies of 4-nitroaniline (B120555) derivatives, strong N-H···O hydrogen bonds are a dominant feature in the crystal packing, often leading to the formation of dimers or extended chains. acs.org The presence of both a strong hydrogen bond donor (the amine N-H) and a strong acceptor (the nitro group) makes this a highly favorable interaction. It is less likely for the amine N-H to bond to the pyridine nitrogen, as the N-H···O=N bond is generally more stable.

π-π Stacking Interactions: π-π stacking is another crucial non-covalent interaction that directs the self-assembly of aromatic molecules. mdpi.com The crystal structure of the imine analogue, 4-nitro-N-[(pyridin-2-yl)methylidene]aniline, shows molecules stacked into columns with an interplanar separation of 3.85 Å, indicative of π-π interactions. researchgate.netnih.gov These interactions often occur between electron-deficient and electron-rich aromatic rings. rsc.org In this compound, both the nitro-substituted aniline ring and the pyridine ring are electron-deficient. jscimedcentral.comnih.gov Stacking between such electron-poor rings is still possible and contributes to crystal stability. nih.gov

Other Weak Interactions: Crystal structures of related N-(pyridin-2-ylmethyl)amine compounds reveal other contributing interactions.

In N-(pyridin-2-ylmethyl)pyridin-2-amine , where the aniline is replaced by a pyridine, weak intermolecular N-H···N hydrogen bonds and C-H···π interactions contribute to the stabilization of the crystal packing. nih.govresearchgate.net

In N,N-bis(2-pyridylmethyl)aniline , which lacks an N-H donor, weak C-H···π interactions are observed to connect molecules into layers. nih.gov

The imine analogue also exhibits weak C-H···O and C-H···N hydrogen bonds, which help link the π-stacked columns into two-dimensional sheets. researchgate.netnih.gov

These varied interactions collectively determine the crystal packing, density, and melting point of the solid material.

Intermolecular Interactions in Related Compounds

| Compound | Primary Intermolecular Interactions Observed | Reference |

|---|---|---|

| 4-nitroaniline derivatives | Intermolecular N–H···O hydrogen bonds, π-π stacking | acs.org |

| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline | π-π stacking, weak C—H···O and C—H···N hydrogen bonds | researchgate.netnih.gov |

| N-(pyridin-2-ylmethyl)pyridin-2-amine | Intermolecular N—H···N hydrogen bonds, C—H···π interactions | nih.govresearchgate.net |

| N,N-bis(2-pyridylmethyl)aniline | Weak intermolecular C—H···π interactions | nih.gov |

Future Research Directions for 4 Nitro N Pyridin 2 Ylmethyl Aniline

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more environmentally benign and efficient methods for synthesizing 4-nitro-N-(pyridin-2-ylmethyl)aniline and its derivatives. Traditional methods for producing nitroaromatic compounds often involve harsh conditions and the use of strong acids, generating significant waste. nih.gov Green chemistry approaches, such as the catalytic hydrogenation of p-nitroaniline using water as a solvent, offer a safer and more sustainable alternative. researchgate.net Investigations into one-pot syntheses, microwave-assisted reactions, and the use of recyclable catalysts could lead to higher yields, reduced reaction times, and a lower environmental footprint. The multi-step synthesis of p-nitroaniline from aniline (B41778), involving protection, nitration, and deprotection, highlights the complexities that could be streamlined through innovative synthetic strategies. acs.orgazom.comyoutube.comscribd.com

| Parameter | Traditional Synthesis | Potential Sustainable Route |

| Reagents | Strong acids (e.g., H₂SO₄, HNO₃) | Catalytic systems, milder reagents |

| Solvents | Organic solvents | Water, green solvents |

| Energy Input | High temperatures, long reaction times | Microwave irradiation, lower temperatures |

| Waste | Acidic waste, by-products | Minimal waste, recyclable catalysts |

| Atom Economy | Moderate | High |

Advanced Computational Modeling for Predictive Design

Computational chemistry is set to play a pivotal role in predicting the properties and activities of this compound derivatives. Density Functional Theory (DFT) calculations can be employed to study intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic interactions, which influence the compound's crystal structure and dimerization energy. acs.orgresearchgate.net DFT can also be used to investigate the electronic and non-linear optical (NLO) properties of nitroaniline derivatives, helping to identify candidates for photonic applications. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool for predicting the biological activities and toxicity of nitroaromatic compounds. mdpi.comnih.govresearchgate.net By developing robust QSAR models, researchers can screen virtual libraries of this compound derivatives to identify those with the highest potential as therapeutic agents or functional materials, thereby prioritizing synthetic efforts. nih.govnih.gov Such models can link molecular descriptors to specific biological endpoints, offering a faster and more cost-effective approach than traditional experimental screening. mdpi.comnih.govresearchgate.net

| Modeling Technique | Application in this compound Research | Key Insights |

| Density Functional Theory (DFT) | Elucidation of electronic structure, vibrational spectra, and non-linear optical properties. acs.orgresearchgate.netresearchgate.net | Understanding structure-property relationships at the molecular level. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity (e.g., toxicity, mutagenicity, therapeutic efficacy). mdpi.comnih.govresearchgate.net | Accelerating the discovery of new drug candidates and identifying potential hazards. nih.gov |

| Molecular Docking | Simulation of binding interactions with biological targets (e.g., enzymes, receptors). | Guiding the design of more potent and selective bioactive molecules. nih.gov |

Exploration of New Ligand-Metal Architectures with Tunable Properties

The presence of both a pyridine (B92270) ring and an aniline nitrogen makes this compound an excellent candidate for use as a ligand in coordination chemistry. smolecule.comsemanticscholar.org Future research will focus on synthesizing and characterizing novel metal complexes with this ligand, exploring a wide range of transition metals. The coordination of such ligands can result in complexes with tunable electronic, magnetic, and photophysical properties. researchgate.netnih.gov For instance, palladium(II) complexes with pyridine ligands have shown catalytic activity in cross-coupling reactions, and their efficiency can be modulated by the electronic properties of the substituents on the pyridine ring. acs.org

Furthermore, the incorporation of this compound as a building block in metal-organic frameworks (MOFs) is a promising area of investigation. researchgate.netrsc.org The nitro group can enhance the Lewis acidity of the framework, making it potentially useful for catalysis. researchgate.net The design of MOFs with long, flexible ligands can also lead to materials with interesting structural features and applications in gas storage and separation. scirp.org

Deeper Mechanistic Elucidation of Observed Biological Activities

While preliminary studies suggest that derivatives of this compound possess antioxidant and antimicrobial properties, the underlying mechanisms of action are not yet fully understood. smolecule.com Future research should aim to unravel these mechanisms at a molecular level. For antioxidant activity, it is crucial to determine whether the compound acts via hydrogen atom transfer, single electron transfer, or other pathways. nih.gov The presence of a nitro group can positively affect antioxidant activity, but its influence in conjunction with the pyridylmethylaniline scaffold requires detailed investigation. mdpi.com

Regarding antimicrobial effects, studies on related pyridine derivatives suggest that their activity may stem from the disruption of bacterial cell membranes. mdpi.comresearchgate.net Research should focus on identifying the specific cellular targets of this compound and its derivatives in various microorganisms. Understanding the structure-activity relationships will be key to designing more potent and selective antimicrobial agents. nih.gov

Integration into Emerging Functional Materials for Specific Applications

The unique electronic and structural features of this compound make it a compelling candidate for integration into advanced functional materials. A significant area of future research lies in the exploration of its non-linear optical (NLO) properties. Organic molecules with donor-acceptor π-conjugated systems, such as nitroanilines, are known to exhibit large second-order NLO responses, making them suitable for applications in optical information processing and telecommunications. inoe.roacs.orgresearchgate.networldscientific.com The inclusion of such molecules into host matrices like molecular sieves has been shown to switch on or enhance second harmonic generation (SHG). dtic.mil

Moreover, the ability of this compound to act as a ligand in MOFs opens up possibilities for creating materials with tailored functions. researchgate.netdntb.gov.ua MOFs functionalized with nitro groups have shown promise in CO₂ capture due to favorable quadrupole-dipole interactions. researchgate.net The development of luminescent MOFs incorporating this ligand could also lead to new chemical sensors for the detection of specific analytes.

Q & A

Q. Key Parameters :

- Temperature : Higher temperatures (80–100°C) improve alkylation efficiency but may increase side reactions.

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity of the aniline nitrogen.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate alkylation .

Basic: What spectroscopic techniques are essential for confirming the structure of this compound, and how are data interpreted?

Methodological Answer:

¹H/¹³C NMR :